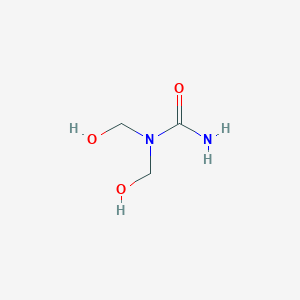
Bis(hydroxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroxymethyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O3 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
BHUM plays a significant role in drug discovery and development. Its ability to form stable hydrogen bonds with biological targets enhances its potential as a pharmacophore.
Case Studies in Drug Development
- Anticancer Agents: BHUM derivatives have been synthesized and evaluated for their anticancer properties. For instance, urea derivatives have been shown to modulate drug potency and selectivity in cancer therapies, leading to improved therapeutic profiles .
- Antiviral Activity: Research indicates that BHUM can be modified to create effective antiviral agents. Its structural flexibility allows for the design of compounds that can inhibit viral replication .
Table 1: Summary of Medicinal Applications of BHUM Derivatives
| Application Type | Example Compounds | Target Disease | Reference |
|---|---|---|---|
| Anticancer | Urea-based inhibitors | Various cancers | |
| Antiviral | Modified BHUM derivatives | Viral infections | |
| Antidiabetic | Urea analogs | Diabetes |
Material Science
In material science, BHUM is utilized as a building block for polymers and as a cross-linking agent due to its ability to form strong covalent bonds.
Polymer Synthesis
BHUM has been used in the synthesis of hydrogels and other polymeric materials, which are valuable in biomedical applications such as drug delivery systems. The incorporation of BHUM into polymer matrices enhances the mechanical properties and biocompatibility of the materials .
Table 2: Applications of BHUM in Material Science
| Material Type | Application | Benefits | Reference |
|---|---|---|---|
| Hydrogels | Drug delivery systems | Enhanced release rates | |
| Coatings | Protective coatings | Improved durability |
Corrosion Inhibition
Recent studies have highlighted the efficacy of BHUM as a corrosion inhibitor for metals exposed to acidic environments. Its performance is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
Research Findings
- Corrosion Studies: Computational chemistry methods have demonstrated that BHUM exhibits significant protective capabilities against corrosion in hydrochloric acid solutions. The effectiveness is linked to its molecular structure, which allows for strong interactions with metal surfaces .
Table 3: Corrosion Inhibition Performance of BHUM
Propriétés
Numéro CAS |
1448-99-3 |
|---|---|
Formule moléculaire |
C3H8N2O3 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
Clé InChI |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
SMILES canonique |
C(N(CO)C(=O)N)O |
Key on ui other cas no. |
25155-29-7 |
Synonymes |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















